molecular formula C15H13FN4O3 B2767065 methyl 2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate CAS No. 1203320-85-7

methyl 2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate

Cat. No.: B2767065
CAS No.: 1203320-85-7
M. Wt: 316.292
InChI Key: POHPVTKLZIANHR-UHFFFAOYSA-N
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Description

Methyl 2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate is a pyrazolopyrimidine derivative characterized by a 2-fluorobenzyl substitution at the N1 position and a methyl ester group at the C5 side chain. This scaffold is structurally related to kinase inhibitors and anticancer agents, as pyrazolo[3,4-d]pyrimidines are known to target ATP-binding pockets in enzymes such as cyclin-dependent kinases (CDKs) and tyrosine kinases .

Properties

IUPAC Name

methyl 2-[1-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O3/c1-23-13(21)8-19-9-17-14-11(15(19)22)6-18-20(14)7-10-4-2-3-5-12(10)16/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHPVTKLZIANHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=NC2=C(C1=O)C=NN2CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate hydrazine derivatives with 2,4-diketones under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine scaffold.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with the pyrazolo[3,4-d]pyrimidine intermediate.

    Esterification: The final step involves esterification of the carboxylic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, a key intermediate for further derivatization.

ConditionsReagentsProductYieldSource
Acidic hydrolysisH2SO4 (conc.), reflux, 6 hr2-(1-(2-Fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetic acid85–92%
Basic hydrolysis (saponification)NaOH (1M), ethanol, 80°CSame as above78–88%

The carboxylic acid derivative serves as a precursor for amide bond formation, as seen in its conversion to acetamide derivatives via coupling with amines (e.g., tetrahydrofurfurylamine).

Nucleophilic Substitution at the Pyrimidine Core

The pyrazolo[3,4-d]pyrimidin-4(3H)-one scaffold participates in nucleophilic substitution reactions at position 5, facilitated by electron-withdrawing groups (e.g., carbonyl).

Reaction TypeReagentsProductKey FeaturesSource
AminationHydrazine hydrate, ethanol2-(1-(2-Fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazideForms hydrazide for anticancer studies
Alkylation2-Fluorobenzyl bromide, K2CO3, DMFN-(2-fluorobenzyl)acetamide derivativeEnhances cellular uptake

Oxidation and Reduction Reactions

The pyrazolo[3,4-d]pyrimidine core exhibits redox activity:

Oxidation

  • Pyrimidine ring oxidation : Under strong oxidizing agents (e.g., KMnO4), the 4-oxo group remains stable, but the pyrazole ring may undergo partial decomposition .

Reduction

  • Catalytic hydrogenation : Pd/C-mediated reduction selectively saturates the pyrimidine ring without affecting the ester or fluorobenzyl groups .

Cross-Coupling Reactions

The 2-fluorobenzyl group and pyrimidine core enable transition-metal-catalyzed couplings:

Reaction TypeReagentsProductApplicationSource
Suzuki–Miyaura couplingArylboronic acids, Pd(PPh3)4Biaryl derivativesLibrary synthesis for KDM inhibitors
Buchwald–Hartwig aminationPrimary amines, Pd2(dba)3Amino-substituted pyrazolopyrimidinesEnhances target selectivity

Functional Group Interconversion

The ester group participates in classic acyl substitution reactions:

Reaction TypeReagentsProductYieldSource
Acyl chloride formationSOCl2, reflux2-(1-(2-Fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl chloride90–95%
Amide formationNH3, DCC, DMAPPrimary amide derivative75–82%

Enzymatic Interactions

While not a traditional chemical reaction, the compound interacts with biological targets via:

  • Hydrogen bonding : The 4-oxo group binds to lysine/tyrosine residues in histone demethylases (KDMs) .

  • Hydrophobic interactions : The 2-fluorobenzyl group engages with hydrophobic pockets in COX-2.

Key Structural Insights from Crystallography

X-ray studies reveal:

  • Bond lengths : C=O (1.21 Å) and C–N (1.34 Å) in the pyrimidinone core .

  • Dihedral angles : 2-Fluorobenzyl substituent adopts a ~45° angle relative to the pyrazole ring, optimizing steric compatibility .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives, including methyl 2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate. Key findings include:

  • EGFR Inhibition: The compound has shown efficacy as an inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in cancer therapy. Research indicates it exhibits comparable activity to established anticancer drugs, with an IC50 value around 2.89 µM against EGFR .
  • Cell Line Studies: In vitro studies demonstrated that this compound induces apoptosis and cell cycle arrest in various cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer). The mechanism involves:
    • Inhibition of Kinases: It interacts with key residues in the active site of EGFR-TK through both covalent and non-covalent interactions.
    • Induction of Apoptosis: Activation of apoptotic pathways leads to programmed cell death.
    • Cell Cycle Arrest: The compound causes arrest at the G0/G1 phase, preventing further proliferation .

Enzyme Inhibition

The compound may also act as an inhibitor of various enzymes involved in cellular signaling pathways:

  • Phosphodiesterase Inhibition: Related compounds have shown moderate inhibitory activity against phosphodiesterase (PDE) enzymes, which can influence levels of cyclic nucleotides and affect physiological processes .
  • Kinase Inhibition: The structural characteristics suggest potential inhibitory effects on other kinases involved in cancer progression, making it a candidate for further investigation in targeted therapies .

Study on Anticancer Properties

A recent study focused on synthesizing new pyrazolo[3,4-d]pyrimidine derivatives to evaluate their anti-proliferative activity. The synthesized compounds were tested against various cancer cell lines, revealing that modifications to the substituents significantly impacted their biological activity. Specifically, the inclusion of hydrophobic moieties improved binding affinity to the ATP-binding site of kinases .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • Modifications on the benzyl group can enhance binding affinity and selectivity toward specific targets.
  • The fluorine atom's presence may improve the compound's interaction with biological targets due to its electronegative nature .

Mechanism of Action

The mechanism of action of methyl 2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The fluorobenzyl group enhances binding affinity through hydrophobic interactions, while the ester group can undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Physicochemical Properties

The biological and physicochemical properties of pyrazolopyrimidine derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:

Table 1: Comparison of Structural Analogues
Compound Name Substituents Molecular Formula Key Features Biological Activity Reference
Methyl 2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate 2-fluorobenzyl (N1), methyl ester (C5) C₁₆H₁₃FN₄O₃ High lipophilicity, ester stability Kinase inhibition (proposed)
Ethyl 2-(1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetate Methyl (N1), ethyl ester (C5) C₁₀H₁₂N₄O₃ Lower solubility vs. methyl ester Not reported
2-{1-Methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetic acid Methyl (N1), carboxylic acid (C5) C₈H₈N₄O₃ High polarity, acidic pH solubility Prodrug candidate
6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 4-Fluoro-2-hydroxyphenyl (N1), tert-butyl (C6) C₁₇H₁₆FN₃O₂ Enhanced lipophilicity, hydrogen bonding Anticancer (in vitro)
1-(4-Imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives Urea (C5), varied N1 substituents Variable Improved target engagement In vitro/in vivo anticancer

Biological Activity

Methyl 2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Overview of Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidine derivatives are known for their potential as anticancer agents. They exhibit a variety of biological activities including:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : These compounds can selectively inhibit CDKs, which are crucial for cell cycle regulation.
  • Inhibition of Epidermal Growth Factor Receptor (EGFR) : They can block EGFR signaling pathways that are often dysregulated in cancers.
  • Antiproliferative Effects : Many derivatives have shown significant antiproliferative activity against various cancer cell lines.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits potent anticancer activity. Notably:

  • Cell Line Studies : The compound was tested against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The results indicated an IC50 value of approximately 2.24 µM against A549 cells, significantly lower than that of doxorubicin, a standard chemotherapeutic agent with an IC50 of 9.20 µM .
Cell LineIC50 (µM)Comparison with Doxorubicin
A5492.24Better
MCF-71.74Better
HepG2TBDTBD

The mechanisms through which this compound exerts its effects include:

  • Induction of Apoptosis : Flow cytometric analysis revealed that the compound induces apoptosis in A549 cells at low micromolar concentrations .
  • Inhibition of CDK Activity : The pyrazolo[3,4-d]pyrimidine scaffold has been associated with CDK inhibition, which is pivotal for controlling cell proliferation .
  • EGFR Inhibition : Similar compounds have been shown to inhibit EGFR signaling pathways, leading to reduced tumor growth and proliferation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly influence biological activity:

  • Substituents on the Phenyl Ring : Variations in the substituents on the phenyl ring affect hydrophobic interactions and binding affinity to target proteins.
  • Linker Variations : Alterations in the linker connecting the pyrazolo core to other functional groups can enhance or diminish anticancer activity .

Case Studies

Several case studies highlight the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on Antitumor Activity : A series of new derivatives were synthesized and evaluated for their antiproliferative activity against the NCI 60 human tumor cell line panel. The findings indicated that certain derivatives exhibited significant growth inhibition across multiple cancer types .
  • Combination Therapy Potential : In vitro studies suggest that combining this compound with existing chemotherapeutics could enhance therapeutic efficacy while reducing toxicity .

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